

Lymphoprep®: A Technical Guide to a Gold Standard in Mononuclear Cell Isolation

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Compound of Interest

Compound Name: *Lymphoprep*

Cat. No.: *B1260219*

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For Researchers, Scientists, and Drug Development Professionals

Lymphoprep® is a sterile, ready-to-use density gradient medium that has been a cornerstone of immunology, cell biology, and clinical research for decades. Its simple, rapid, and reliable protocol allows for the efficient isolation of mononuclear cells—lymphocytes and monocytes—from peripheral blood, bone marrow, and cord blood. This technical guide provides an in-depth overview of **Lymphoprep's** core properties, detailed experimental protocols, and the fundamental principles governing its application.

Core Properties and Specifications

Lymphoprep® is an iso-osmotic solution with a precisely defined density of 1.077 g/mL, which is crucial for the effective separation of mononuclear cells from denser erythrocytes and granulocytes.^{[1][2]} The key components and specifications of the solution are summarized below.

Parameter	Specification	Reference
Composition		
Sodium Diatrizoate	9.1% (w/v)	[1][2][3]
Polysaccharide	5.7% (w/v)	[1][2][3]
Physicochemical Properties		
Density	1.077 ± 0.001 g/mL	[1][2][4]
Osmolality	290 ± 15 mOsm	[1][2][4]
Quality and Sterility		
Endotoxins	< 1.0 EU/mL (typically ≤ 0.13 EU/mL)	[1][2][4][5]
Sterility	Sterile (manufactured under GMP and ISO 13485)	[1][5][6]
Storage and Stability		
Storage Temperature	Room temperature (4 - 30°C)	[6][7][8]
Shelf Life	Up to 3 years (when stored correctly)	[8][9]
Light Sensitivity	Protect from direct sunlight	[6][8][9][10][11]

Principle of Separation

The methodology for separating leucocytes from blood by mixing the blood with a compound that aggregates erythrocytes was first developed by Dr. Arne Bøyum in 1968.[1][8][9] This technique, utilizing a mixture of sodium metrizoate and a polysaccharide, formed the basis for **Lymphoprep**®.[8][9] The separation principle hinges on the differential densities of blood cell populations. Mononuclear cells, which include lymphocytes and monocytes, possess a lower buoyant density than erythrocytes and polymorphonuclear leukocytes (granulocytes).[1][2]

During centrifugation, the dense erythrocytes and granulocytes sediment through the **Lymphoprep**® layer to the bottom of the tube. The polysaccharide in the solution enhances

the aggregation of erythrocytes, which accelerates their sedimentation.[6][11] In contrast, the less dense mononuclear cells are retained at the interface between the plasma and the **Lymphoprep**® solution, forming a distinct band that can be easily harvested.[1][6][11]

Experimental Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a standard procedure for the isolation of PBMCs from whole human blood.

Materials:

- **Lymphoprep**® solution
- Anticoagulated whole blood (e.g., with EDTA, heparin, or ACD)
- Physiological saline (0.9% NaCl) or a balanced salt solution (e.g., PBS)
- Sterile conical centrifuge tubes (15 mL or 50 mL)
- Sterile pipettes
- Centrifuge with a swing-out rotor

Methodology:

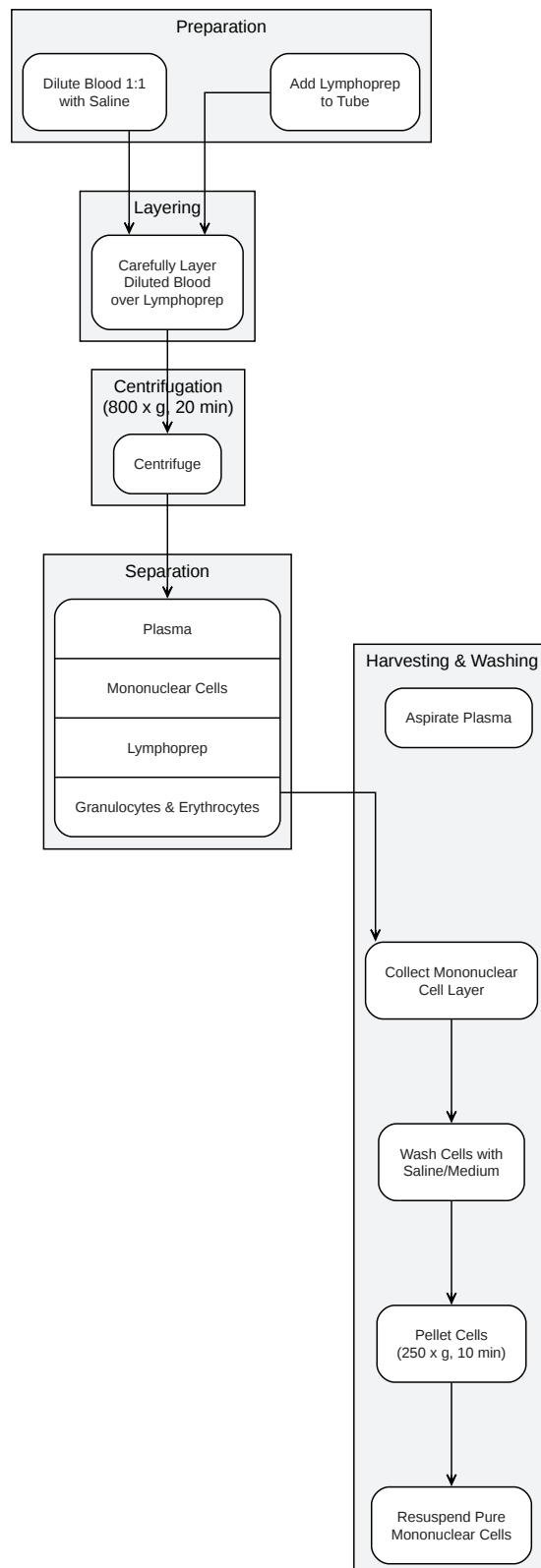
- Preparation:
 - Bring **Lymphoprep**® and the blood sample to room temperature (15-25°C).[6][7]
 - Gently invert the **Lymphoprep**® bottle several times to ensure thorough mixing.[6][7]
- Blood Dilution:
 - Dilute the anticoagulated whole blood 1:1 with physiological saline or a balanced salt solution.[1][8] This step is crucial for maximizing the yield of mononuclear cells.[1]
- Layering:

- Pipette the desired volume of **Lymphoprep**® into a sterile conical centrifuge tube.
- Carefully layer the diluted blood sample on top of the **Lymphoprep**® solution, minimizing the mixing of the two layers.[6][8] This can be achieved by slowly pipetting the diluted blood against the side of the tube.
- Centrifugation:
 - Centrifuge the tubes at 800 x g for 20 minutes at room temperature in a swing-out rotor with the brake off.[6][7][8]
 - If the blood has been stored for more than 2 hours, it is recommended to increase the centrifugation time to 30 minutes.[7][8]
- Harvesting of Mononuclear Cells:
 - Following centrifugation, four distinct layers will be visible:
 1. Top layer: Plasma
 2. Second layer: A cloudy band of mononuclear cells at the plasma/**Lymphoprep**® interface.
 3. Third layer: Clear **Lymphoprep**® solution.
 4. Bottom pellet: Erythrocytes and granulocytes.
 - Carefully aspirate and discard the upper plasma layer without disturbing the mononuclear cell layer.[7]
 - Using a sterile pipette, carefully collect the band of mononuclear cells.[7][8]
- Washing:
 - Transfer the harvested mononuclear cells to a new sterile centrifuge tube.
 - Add at least 3 volumes of physiological saline or a balanced salt solution to the cells to wash away any remaining **Lymphoprep**® and platelets.

- Centrifuge at 250 x g for 10 minutes to pellet the cells.[8][10]
- Discard the supernatant and resuspend the cell pellet in the appropriate volume of culture medium or buffer for downstream applications. A second wash step may be performed if necessary.

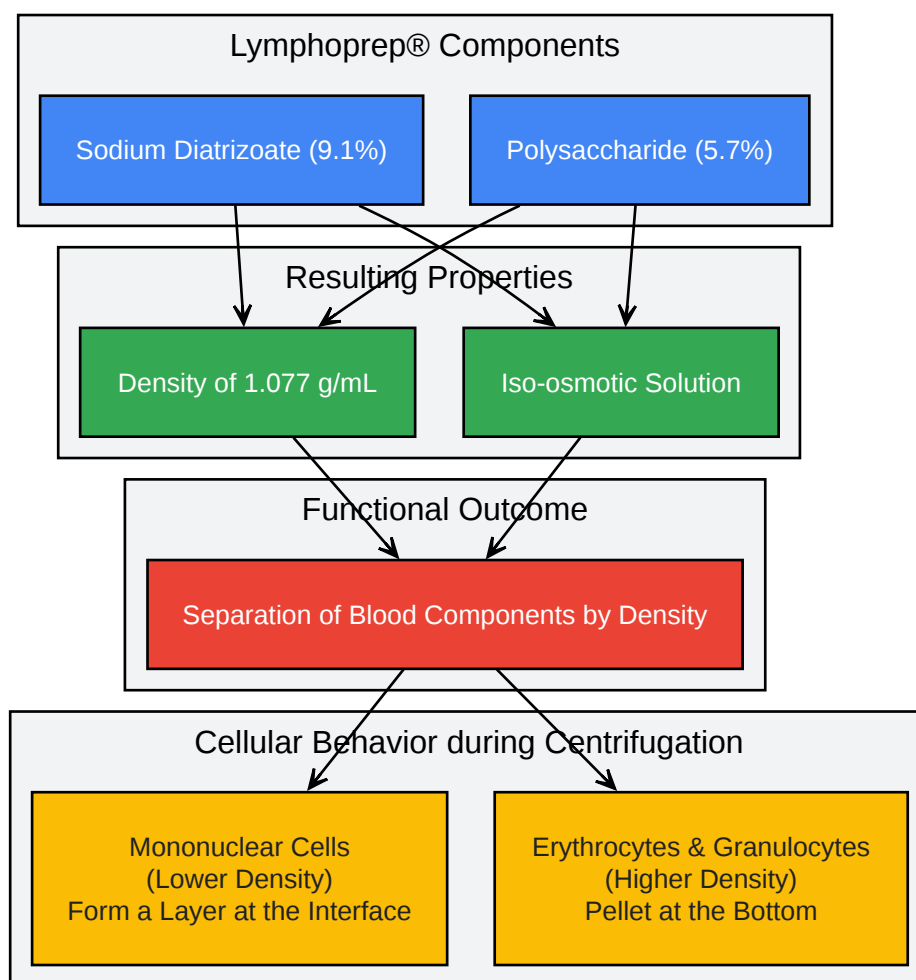
Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principles of **Lymphoprep®**, the following diagrams have been generated using Graphviz.



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Caption: Workflow for Mononuclear Cell Isolation using **Lymphoprep®**.



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Caption: Logical Relationship of **Lymphoprep®** Components and Function.

Conclusion

Lymphoprep® remains an indispensable tool for the efficient and reliable isolation of mononuclear cells. Its well-defined physical and chemical properties, coupled with a straightforward and robust protocol, ensure high-quality cell preparations suitable for a wide array of downstream applications in both basic research and clinical settings. By understanding the fundamental principles of its operation and adhering to the detailed experimental protocol, researchers can consistently achieve high yields and purity of mononuclear cells, thereby ensuring the validity and reproducibility of their experimental results.

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